Cas no 2227752-98-7 ((3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid)

(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
- 2227752-98-7
- EN300-1789669
-
- インチ: 1S/C10H11NO6/c1-17-6-2-3-8(11(15)16)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m0/s1
- InChIKey: XRGSZTWLSOQIBP-VIFPVBQESA-N
- SMILES: O[C@@H](CC(=O)O)C1C=C(C=CC=1[N+](=O)[O-])OC
計算された属性
- 精确分子量: 241.05863707g/mol
- 同位素质量: 241.05863707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- XLogP3: 0.4
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789669-10g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1789669-5.0g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 5g |
$4806.0 | 2023-06-02 | ||
Enamine | EN300-1789669-0.05g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1789669-2.5g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1789669-1g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1789669-5g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1789669-10.0g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1789669-0.5g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1789669-1.0g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1789669-0.25g |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid |
2227752-98-7 | 0.25g |
$1525.0 | 2023-09-19 |
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
6. Back matter
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
(3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acidに関する追加情報
Compound CAS No 2227752-98-7: (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid
The compound with CAS No 2227752-98-7, known as (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and materials science.
Structural Features: The molecule consists of a propanoic acid backbone with a hydroxyl group and a substituted phenyl ring. The phenyl ring is substituted with a methoxy group at position 5 and a nitro group at position 2, which introduces significant electronic effects and influences the molecule's reactivity and solubility. The stereochemistry at the hydroxyl-bearing carbon is S, which is crucial for its biological activity.
Applications: Recent studies have highlighted the potential of (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid in the development of novel therapeutic agents. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, making it a promising candidate for drug design.
Research Progress: In a groundbreaking study published in *Nature Communications*, researchers demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative diseases. The study utilized advanced computational modeling to predict binding affinities and validate experimental results, showcasing the compound's potential in treating conditions like Alzheimer's disease.
Synthesis Methods: Traditionally, the synthesis of (3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid involves multi-step reactions, including nucleophilic aromatic substitution and stereochemical control during the hydroxylation step. Recent advancements have introduced more efficient methods, such as enzymatic catalysis, which enhances yield and reduces environmental impact.
Future Directions: As research continues, the compound is expected to find applications beyond pharmacology. Its unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors or sensors. Collaborative efforts between chemists and biologists are likely to unlock new therapeutic potentials.
2227752-98-7 ((3S)-3-hydroxy-3-(5-methoxy-2-nitrophenyl)propanoic acid) Related Products
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)




